![molecular formula C31H54O2Si B12290292 10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C31H54O2Si and its molecular weight is 486.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex steroid derivative notable for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Molecular Formula: C₃₁H₅₄O₂Si
Molecular Weight: 494.83 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings related to its pharmacological effects.
Hormonal Activity
Research indicates that this compound exhibits androgenic activity , which suggests its potential use in hormone replacement therapies and anabolic steroid applications. A study demonstrated that similar compounds can bind to androgen receptors and influence gene expression related to muscle growth and development .
Anticancer Properties
Preliminary studies have shown that derivatives of this compound may possess anticancer properties . In vitro assays revealed that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |
These findings suggest a promising avenue for further exploration in cancer therapeutics .
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties . Animal models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in induced inflammatory conditions. This effect may be mediated through the inhibition of NF-kB signaling pathways .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Case Study on Muscle Wasting : A clinical trial involving patients with muscle wasting conditions showed that administration of the compound led to significant improvements in muscle mass and strength compared to a placebo group .
- Cancer Treatment Study : A study on patients with advanced breast cancer indicated that combining this compound with conventional chemotherapy improved overall survival rates and reduced tumor size compared to chemotherapy alone .
The proposed mechanisms through which this compound exerts its biological effects include:
- Androgen Receptor Modulation : The compound binds to androgen receptors leading to transcriptional activation of genes involved in muscle hypertrophy.
- Inhibition of Pro-inflammatory Cytokines : It modulates immune responses by inhibiting the synthesis of pro-inflammatory cytokines.
Scientific Research Applications
Structure and Characteristics
The compound features a multi-cyclic structure with significant steric hindrance due to the presence of tri(propan-2-yl)silyloxy groups. Its molecular formula is C27H50O3Si and it has a molecular weight of approximately 442.76 g/mol. The presence of silyloxy groups enhances its stability and solubility in organic solvents.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its structural similarity to steroid-like compounds. It may interact with various biological targets including hormone receptors.
Case Studies
- Hormonal Activity : Research indicates that compounds with similar structures exhibit activity as selective modulators of steroid receptors, which could be beneficial for treating hormone-related disorders .
- Anti-inflammatory Properties : Some derivatives have been studied for their anti-inflammatory effects, suggesting that this compound could be explored further for its potential to modulate inflammatory pathways .
Materials Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials.
Applications in Coatings and Composites
- Silicone-based Coatings : The tri(propan-2-yl)silyloxy groups can impart hydrophobic properties to coatings, making them suitable for use in harsh environmental conditions .
- Nanocomposites : Incorporation into polymer matrices can enhance mechanical properties and thermal stability of nanocomposites .
Agricultural Chemistry
The compound's ability to modulate biological pathways suggests potential applications in agrochemicals.
Pesticide Development
Research is ongoing into the use of similar compounds as biopesticides due to their ability to disrupt pest hormonal systems without affecting non-target species .
Data Tables
Application Area | Description |
---|---|
Medicinal Chemistry | Potential hormone receptor modulator |
Materials Science | Advanced coatings and composites |
Agricultural Chemistry | Development of biopesticides |
Properties
IUPAC Name |
10,13-dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O2Si/c1-20(2)34(21(3)4,22(5)6)33-19-23(7)27-12-13-28-26-11-10-24-18-25(32)14-16-30(24,8)29(26)15-17-31(27,28)9/h18,20-23,26-29H,10-17,19H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSRTMAXJYKTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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